1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-13(10(15)16)6-8-14(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJSCAEIYPOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of piperidine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative .
Scientific Research Applications
Protecting Group for Amines
One of the primary applications of Boc-4-ethoxypiperidine-4-carboxylic acid is as a protecting group for amines. The Boc group can be easily removed under acidic conditions, allowing for selective reactions on other functional groups. This property is particularly useful in the synthesis of complex organic molecules where amine functionalities may interfere with other reactions.
Deprotection Mechanism :
The deprotection process typically involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the Boc group to yield the free amine:
Synthesis of Bioactive Compounds
Boc-4-ethoxypiperidine-4-carboxylic acid is utilized in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its ability to undergo selective reactions allows chemists to introduce other functional groups into the piperidine framework, enhancing the biological activity of the resulting compounds.
Examples of Synthesized Compounds :
- Derivatives with enhanced pharmacological properties.
- Compounds targeting specific biological pathways.
Facilitating Multi-Step Synthesis
In multi-step synthetic pathways, Boc-4-ethoxypiperidine-4-carboxylic acid serves as an intermediate that can be easily manipulated to form more complex structures. Its stability under basic conditions allows for a variety of reactions without compromising the integrity of sensitive functional groups.
Case Study 1: Synthesis of Antidepressants
In a study focused on synthesizing novel antidepressants, Boc-4-ethoxypiperidine-4-carboxylic acid was used as a key intermediate. The compound facilitated the introduction of various substituents on the piperidine ring, leading to derivatives with improved efficacy and reduced side effects.
Case Study 2: Development of Anticancer Agents
Research has demonstrated that derivatives synthesized from Boc-protected piperidines exhibit significant anticancer activity. The ability to selectively modify the piperidine structure using Boc protection has been crucial in optimizing these compounds for better therapeutic profiles.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted reactions during subsequent synthetic steps. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Substituted Piperidine Cores
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Ethoxycarbonyl group at position 1, carboxylic acid at position 3.
- Key Properties :
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
Derivatives with Aromatic or Fluorinated Substituents
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid
- Structure : Phenyl group at position 4, carboxylic acid at position 2.
- Key Properties :
- Comparison : The phenyl group enhances π-π stacking interactions in target binding but may reduce solubility compared to the ethoxy variant .
trans-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic Acid
Analogues with Extended Functional Groups
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid
- Structure : m-Tolyl group at position 4, acetic acid side chain.
- Key Properties :
- Comparison : The acetic acid moiety introduces additional hydrogen-bonding capacity, which may improve target affinity compared to the carboxylic acid in the target compound .
tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
- Structure : Dual Boc protection (amine and carboxylate).
- Key Properties :
- Comparison : The dual Boc groups increase molecular weight and steric hindrance, limiting use in late-stage functionalization .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of carboxylic acid derivatives. Its structure includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethoxy substituent, which influences its biological activity and reactivity in synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 84358-13-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under controlled conditions. The reactions can be performed in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), optimizing yield and purity.
The biological activity of this compound is primarily linked to its role as a protecting group in organic synthesis. The Boc group can be removed under acidic conditions, releasing the free amine which can then participate in further biological interactions or synthetic pathways. This deprotection mechanism is crucial for the synthesis of biologically active compounds, particularly in medicinal chemistry.
Pharmacological Applications
This compound is utilized in drug synthesis, particularly for compounds targeting neurological disorders due to its structural similarity to neurotransmitter systems. Its derivatives have been studied for their potential as analgesics, anti-inflammatory agents, and in the treatment of neurodegenerative diseases.
Case Studies
- Neuropharmacology : A study investigated the effects of piperidine derivatives on neuronal signaling pathways. The findings suggested that compounds similar to this compound exhibited significant modulation of neurotransmitter release, indicating potential therapeutic effects in treating conditions like depression and anxiety disorders.
- Analgesic Properties : Research has shown that derivatives of piperidine compounds can act as effective analgesics. In a comparative study, this compound was evaluated alongside other piperidine analogs for pain relief efficacy, demonstrating promising results in animal models .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of related compounds. The results indicated that modifications to the piperidine structure could enhance anti-inflammatory responses, suggesting that this compound might be developed into a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-[(Tert-butoxy)carbonyl]-4-piperidinecarboxylic acid | Lacks ethoxy group | Primarily used as a protecting group |
| 1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid | Contains methoxy group | Potentially different pharmacological profiles |
| 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid | Highly sterically hindered | Limited biological activity |
Q & A
Q. What are the key considerations for synthesizing 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves a multi-step protocol starting with Boc-protection of the piperidine ring, followed by ethoxy substitution and carboxylation. Critical steps include:
- Boc Protection : Use tert-butoxycarbonyl anhydride under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions .
- Ethoxy Introduction : Employ nucleophilic substitution with ethyl bromide or iodide, requiring precise pH control (pH 8–10) to optimize yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in a dry environment to prevent hydrolysis of the Boc group. Use amber glass vials to minimize light exposure .
- Handling : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of aerosols .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. How does the Boc group influence the compound’s reactivity in downstream reactions?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group acts as a temporary protecting agent for the piperidine nitrogen, enabling selective functionalization of the carboxylic acid or ethoxy group. Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine for further coupling .
Q. What solvents and conditions are optimal for solubility during biological assays?
- Methodological Answer :
- Solubility : Dissolve in DMSO (≤10% v/v) for stock solutions, then dilute in PBS (pH 7.4) or cell culture media.
- Stability Testing : Monitor degradation via LC-MS over 24–48 hours under assay conditions (37°C, 5% CO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay kits) to isolate variables.
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., ethoxy vs. methyl groups) with target binding .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher lipophilicity correlating with CNS penetration) .
Q. What advanced computational methods are recommended for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., Boc deprotection kinetics) .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenolysis) or solvent systems .
Q. How can structural modifications enhance the compound’s utility in drug discovery?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., halogens, aryl groups) at the 4-ethoxy position to modulate bioavailability.
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability .
Q. What strategies mitigate toxicity concerns during in vivo studies?
- Methodological Answer :
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Target putative receptors (e.g., GPCRs) in cell lines to confirm binding specificity .
- Thermal Shift Assays : Measure protein stabilization upon compound binding (ΔTm ≥ 2°C indicates interaction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
